molecular formula C7H4ClNO3 B1583620 2-Chloro-4-nitrobenzaldehyde CAS No. 5568-33-2

2-Chloro-4-nitrobenzaldehyde

Cat. No.: B1583620
CAS No.: 5568-33-2
M. Wt: 185.56 g/mol
InChI Key: GVBXZIANHMNKAK-UHFFFAOYSA-N
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Description

2-Chloro-4-nitrobenzaldehyde is an aromatic compound with the molecular formula C7H4ClNO3. It is characterized by a benzene ring substituted with a chlorine atom at the second position and a nitro group at the fourth position, along with an aldehyde group at the first position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Scientific Research Applications

2-Chloro-4-nitrobenzaldehyde is utilized in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential antimicrobial and anticancer properties.

    Industry: It is employed in the production of dyes, pigments, and other specialty chemicals .

Safety and Hazards

The compound is classified as a skin irritant and may cause respiratory irritation. It is recommended to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and adequate ventilation is advised .

Mechanism of Action

Target of Action

The primary target of 2-Chloro-4-nitrobenzaldehyde is the enzyme HnpAB, a two-component FAD-dependent monooxygenase . This enzyme plays a crucial role in the degradation of this compound by catalyzing its conversion to 1,2,4-benzenetriol (BT) via chloro-1,4-benzoquinone .

Mode of Action

This compound interacts with its target, HnpAB, by serving as a substrate for the enzyme . The enzyme catalyzes the conversion of this compound to BT via chloro-1,4-benzoquinone . This interaction results in the degradation of this compound and the formation of BT .

Biochemical Pathways

The degradation of this compound affects the 1,2,4-benzenetriol (BT) pathway . The conversion of this compound to BT via chloro-1,4-benzoquinone is a key step in this pathway . The downstream effects of this pathway include the formation of maleylacetate, a product of BT ring-cleavage catalyzed by HnpC, a BT 1,2-dioxygenase .

Pharmacokinetics

Its conversion to bt via the action of hnpab suggests that it is metabolized in organisms that express this enzyme . The impact of these properties on the bioavailability of this compound is currently unknown.

Result of Action

The molecular and cellular effects of this compound’s action involve its degradation and the subsequent formation of BT . This process contributes to the catabolic diversity for microbial this compound degradation at the molecular and biochemical level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of HnpAB-expressing organisms can affect the degradation of this compound . Additionally, the compound should be stored in a dark place, sealed in dry, room temperature conditions to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-nitrobenzaldehyde typically involves the nitration of 2-chlorobenzaldehyde. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction is exothermic and must be carefully controlled to avoid over-nitration and decomposition of the product.

Industrial Production Methods: In an industrial setting, the preparation of this compound can be achieved through a multi-step process. This involves the chlorination of 4-nitrotoluene followed by oxidation to form the desired aldehyde. The reaction conditions include the use of catalysts and controlled temperatures to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-nitrobenzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 4-nitrosalicylaldehyde.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Substitution: Sodium hydroxide, ethanol as a solvent.

Major Products Formed:

    Reduction: 2-Chloro-4-aminobenzaldehyde.

    Oxidation: 2-Chloro-4-nitrobenzoic acid.

    Substitution: 4-Nitrosalicylaldehyde .

Comparison with Similar Compounds

  • 4-Chloro-2-nitrobenzaldehyde
  • 2,4-Dichlorobenzaldehyde
  • 4-Chloro-3-nitrobenzaldehyde

Comparison: 2-Chloro-4-nitrobenzaldehyde is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to 4-Chloro-2-nitrobenzaldehyde, it has different electronic effects due to the position of the substituents, leading to variations in its chemical behavior and suitability for different synthetic applications .

Properties

IUPAC Name

2-chloro-4-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBXZIANHMNKAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40299012
Record name 2-Chloro-4-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40299012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5568-33-2
Record name 2-Chloro-4-nitrobenzaldehyde
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Record name 2-Chloro-4-nitrobenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-nitrobenzaldehyde
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Synthesis routes and methods

Procedure details

Di-isobutylaluminium hydride (1.5M in toluene, 16.34 ml) was added to a stirred solution of 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide (5 g) in toluene (100 ml) which had been cooled to -78° C. The mixture was stirred for 40 minutes. Methanol (10 ml) was added and the solvent was evaporated. The residue was partitioned between ethyl acetate and 2M aqueous hydrochloric acid. The organic solution was washed with water, dried (MgSO4) and evaporated to give 2-chloro-4-nitrobenzaldehyde (2 g).
Quantity
16.34 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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